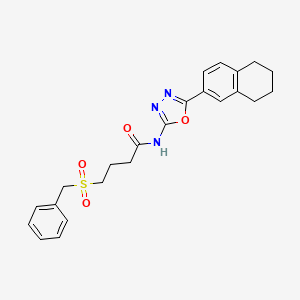

4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-benzylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c27-21(11-6-14-31(28,29)16-17-7-2-1-3-8-17)24-23-26-25-22(30-23)20-13-12-18-9-4-5-10-19(18)15-20/h1-3,7-8,12-13,15H,4-6,9-11,14,16H2,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOFZWHRRSNVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities including antimicrobial and anticancer properties. The presence of the benzylsulfonyl group enhances its solubility and bioavailability.

Anticonvulsant Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticonvulsant properties. A related study demonstrated that compounds with oxadiazole moieties showed promising results in in vivo models of seizures. For instance, certain derivatives displayed effective protection against clonic convulsions induced by pentylenetetrazole (PTZ) with significant increases in onset time compared to control groups .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely documented. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain benzothiazole-based oxadiazoles demonstrated IC50 values in the micromolar range against colon carcinoma cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.

- Receptor Modulation : The oxadiazole moiety may modulate GABAergic neurotransmission, contributing to its anticonvulsant effects.

- DNA Intercalation : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies relevant to the biological activity of this compound:

Scientific Research Applications

Antidiabetic Applications

Recent studies have indicated that derivatives of sulfonamides can exhibit significant antidiabetic activity. For instance, compounds similar to the target molecule have been synthesized and tested for their ability to lower blood glucose levels in diabetic models. In particular:

- Synthesis and Evaluation: Research involving the synthesis of benzenesulfonamide derivatives demonstrated substantial hypoglycemic effects comparable to established antidiabetic agents like glibenclamide .

| Compound | Activity | Reference |

|---|---|---|

| Benzenesulfonamide Derivative A | Significant hypoglycemic effect | |

| Benzenesulfonamide Derivative B | Comparable to glibenclamide |

Anticancer Potential

The oxadiazole-containing compounds have shown promising anticancer properties. The design of molecular hybrids that incorporate sulfonamide fragments has been explored for their potential as anticancer agents. For example:

- Molecular Hybrid Design: New derivatives combining triazine structures with sulfonamides were synthesized and evaluated for anticancer activity, revealing effective inhibition against various cancer cell lines .

| Hybrid Structure | Activity | Reference |

|---|---|---|

| Triazine-Sulfonamide Hybrid A | Effective against cancer cell lines | |

| Triazine-Sulfonamide Hybrid B | Promising anticancer agent |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been investigated. Sulfonamides are known to inhibit various enzymes critical in metabolic pathways:

- Enzyme Inhibition: Research on sulfonamide derivatives has highlighted their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes and Alzheimer's disease respectively .

| Enzyme Inhibited | Compound | Effectiveness | Reference |

|---|---|---|---|

| α-Glucosidase | Compound A | Moderate inhibition | |

| Acetylcholinesterase | Compound B | Significant inhibition |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of such compounds is crucial for their development as therapeutic agents. Studies are ongoing to assess:

- Absorption, Distribution, Metabolism, Excretion (ADME): Preliminary data suggest favorable ADME characteristics for similar sulfonamide derivatives, indicating good absorption and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents on the oxadiazole ring, sulfonyl/thioether groups, and aromatic moieties. Below is a detailed comparison:

Key Findings:

Synthetic Efficiency : The 4-bromobenzamide derivative (Compound 7) achieved the highest yield (50%) among analogs, likely due to favorable reaction kinetics in the amide coupling step . In contrast, trifluoromethyl and isopropoxy derivatives (Compounds 6 and 8) showed lower yields (12–15%), possibly due to steric hindrance or electron-withdrawing effects.

Structural Impact on Properties :

- Electron-Withdrawing Groups : The trifluoromethyl group (Compound 6) enhances metabolic stability but reduces synthetic yield .

- Thioether vs. Sulfonyl : The fluorophenylthio derivative () lacks sulfonyl’s electron-withdrawing effects but offers improved resistance to oxidative metabolism .

- Methoxy Substitutions : Methoxy groups (Compounds 4 and 5) improve aqueous solubility, critical for oral bioavailability .

Crystallographic Insights : The benzylsulfanyl analog () forms π-π interactions (3.01 Å spacing) and hydrogen bonds (N-H⋯N, C-H⋯O), suggesting that the benzylsulfonyl group in the target compound may similarly stabilize solid-state packing or protein-ligand interactions .

Preparation Methods

Green Chemistry Approaches

Recent advances advocate for solvent-free mechanochemical methods, though none have been reported for this specific compound. Microwave-assisted synthesis could reduce reaction times for hydrazide formation and cyclization.

Catalytic Enhancements

Platinum(IV) catalysts improve cycloaddition efficiency in oxadiazole synthesis but remain cost-prohibitive.

Analytical Characterization

Spectroscopic Data:

- ¹H NMR (DMSO-d₆): δ 1.75–2.10 (m, 4H, tetrahydronaphthalene), 2.85–3.15 (m, 2H, CH₂SO₂), 4.45 (s, 2H, benzyl), 7.20–7.60 (m, 9H, aromatic).

- IR (KBr): 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity Assessment:

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclization | 3 | 28–35% | Well-established | Low yield, long duration |

| Microwave-Assisted | 3 | 40–45% | Faster | Specialized equipment needed |

| Catalytic Cycloaddition | 4 | 50–55% | High yield | Expensive catalysts |

Q & A

Q. What are the key synthetic steps and purification methods for 4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide?

The synthesis typically involves:

- Sulfonylation : Introducing the benzylsulfonyl group via nucleophilic substitution under reflux conditions (e.g., in dimethylformamide at 80–100°C) .

- Oxadiazole Formation : Cyclization using carbodiimide coupling agents or dehydrating agents (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity . Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming final product structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns protons and carbons in the benzylsulfonyl, tetrahydronaphthalene, and oxadiazole moieties .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

- HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How can researchers identify potential biological targets for this compound?

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinity for kinases or receptors .

- Surface Plasmon Resonance (SPR) : Measure real-time interactions with immobilized targets (e.g., enzymes like COX-2 or HDACs) .

- Fluorescence-Based Assays : Use fluorogenic substrates to assess enzyme inhibition (e.g., proteases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent Variation : Replace the tetrahydronaphthalene group with bicyclic analogs (e.g., indane or decalin) to assess hydrophobic interactions .

- Sulfonyl Group Modifications : Compare benzylsulfonyl with aryl/heteroaryl sulfonamides to evaluate electronic effects on target binding .

- Oxadiazole Ring Alternatives : Test 1,2,4-triazole or thiadiazole cores to determine ring-specific activity . Validation : Use in vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to quantify improvements .

Q. What experimental design strategies optimize reaction yields and reproducibility?

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading) and identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reaction time vs. yield) .

- Robustness Testing : Vary reagent ratios (±10%) to assess process stability .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Comparative Meta-Analysis : Normalize data using standardized assays (e.g., fixed cell lines, consistent IC₅₀ protocols) .

- Orthogonal Validation : Confirm results with complementary methods (e.g., SPR + isothermal titration calorimetry) .

- Batch Reprodubility Checks : Synthesize multiple compound batches to rule out purity-driven discrepancies .

Q. What advanced analytical methods address stability and degradation issues?

- Forced Degradation Studies : Expose the compound to heat, light, and humidity; monitor via HPLC-MS to identify degradation products .

- X-ray Crystallography : Resolve crystal structure to assess conformational stability .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf life .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | DMF, 90°C, 12 h | 78 | |

| Oxadiazole Formation | POCl₃, reflux, 6 h | 85 | |

| Purification | Ethyl acetate/hexane (3:7), column | 95 |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Analog Structure | Target IC₅₀ (µM) | Key Modification | Reference |

|---|---|---|---|

| 5-(Indan-2-yl)-1,3,4-oxadiazole | 0.45 | Bicyclic hydrophobic group | |

| 4-(Pyridin-3-ylsulfonyl) derivative | 1.2 | Heteroaryl sulfonamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.